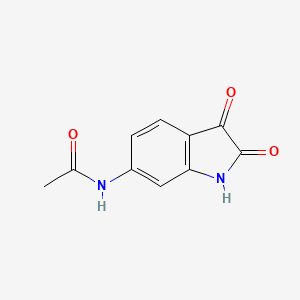

N-(2,3-Dioxoindolin-6-yl)acetamide

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

N-(2,3-dioxo-1H-indol-6-yl)acetamide |

InChI |

InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15) |

InChI Key |

KHYHYZAEKVAECQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .

Scientific Research Applications

N-(2,3-Dioxoindolin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Key Compounds:

- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2)

- 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18)

- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 55)

Structural Insights :

- Phenethyl/Naphthyl Groups (Compounds 2, 18): These bulky substituents increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility.

- Heterocyclic Substituents (Compound 55) : The fluoroisoxazole and methylisoxazole groups introduce electronegative and steric effects, improving target specificity (e.g., kinase selectivity) and metabolic stability .

Derivatives with Expanded Aromatic Systems

Key Compounds:

- Acetamide,N-(2,3-dihydro-1,3-dioxo-1H-phenalen-2-yl)- (CAS 16777-67-6)

- 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)

| Property | This compound | Phenalenyl Derivative | Tetrahydroquinolin Derivative |

|---|---|---|---|

| Core Structure | Indolinone (bicyclic) | Phenalenone (tricyclic) | Tetrahydroquinoline (fused) |

| Molecular Weight | 204.18 | 253.25 | 254.69 |

| Electron Density | Moderate | High (extended π-system) | Reduced (saturated ring) |

| Bioactivity | Kinase inhibition | DNA intercalation | Antiparasitic activity |

Functional Implications :

- Phenalenyl Derivative: The tricyclic phenalenone core enhances π-π stacking with DNA, making it suitable for anticancer applications but increases toxicity risks .

Acetamide Derivatives with Modified Side Chains

Key Compounds:

- N-(6-Aminohexyl)acetamide (CAS 49631-88-1)

- N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

| Property | This compound | N-(6-Aminohexyl)acetamide | Benzimidazolyl Derivative |

|---|---|---|---|

| Side Chain | Short acetamide | Aminohexyl group | Benzimidazole ring |

| Molecular Weight | 204.18 | 158.24 | 276.29 |

| Solubility | Moderate | High (polar amino group) | Low |

| Applications | Kinase modulation | Drug delivery systems | Antimicrobial activity |

Pharmacokinetic Notes:

- N-(6-Aminohexyl)acetamide: The aminohexyl chain improves water solubility and enables conjugation with nanoparticles or peptides for targeted delivery .

- Benzimidazolyl Derivative : The fused benzimidazole ring enhances rigidity and binding to bacterial topoisomerases, though it reduces metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.